molecular formula C7H3Cl2F2IO B14059294 1,2-Dichloro-3-difluoromethoxy-6-iodobenzene

1,2-Dichloro-3-difluoromethoxy-6-iodobenzene

Cat. No.: B14059294
M. Wt: 338.90 g/mol
InChI Key: KDDLHSBDYDLCDJ-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-difluoromethoxy-6-iodobenzene is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₂IO. Its structure features a benzene ring substituted with two chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 3, and an iodine atom at position 6 (Figure 1). The compound’s molecular weight is approximately 339.90 g/mol (calculated based on atomic masses). Halogenated benzene derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties, which influence reactivity and binding interactions .

For example, sodium metabisulfite-mediated cyclization (as seen in benzimidazole synthesis ) or nucleophilic aromatic substitution (e.g., iodination in ) may be relevant.

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2IO/c8-5-3(12)1-2-4(6(5)9)13-7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDLHSBDYDLCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:

    Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through halogenation reactions.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

    Iodination: Introduction of an iodine atom to the benzene ring using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-6-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The iodine atom can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-6-iodobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-iodobenzene involves its interaction with molecular targets, such as enzymes or receptors. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Notes

  • Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the reviewed literature. Comparisons are inferred from structural analogs .
  • The difluoromethoxy group’s electronic effects warrant further computational studies (e.g., DFT analysis) to predict reactivity.
  • Industrial synthesis scalability remains unexplored; challenges may arise in regioselective halogenation or purification.

Biological Activity

1,2-Dichloro-3-difluoromethoxy-6-iodobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with two chlorine atoms, one iodine atom, and one difluoromethoxy group. This unique arrangement contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents can enhance electrophilicity, allowing the compound to participate in electrophilic aromatic substitution reactions. This property facilitates binding to enzymes or receptors, potentially altering their activity and leading to various biological effects.

Biological Activities

  • Antimicrobial Activity : Research indicates that halogenated aromatic compounds often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Compounds with similar structures have been evaluated for their anticancer activities. In vitro studies suggest that halogenated derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. The mechanism may involve the inhibition of glycolysis pathways critical for cancer cell metabolism .
  • Pharmacological Applications : The compound is being explored as a precursor for developing new pharmaceuticals targeting inflammatory and autoimmune disorders due to its ability to modulate TNF-alpha activity .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various halogenated compounds, including this compound. Results showed that it exhibited a minimum inhibitory concentration (MIC) against E. coli and E. faecalis, suggesting potential use in treating bacterial infections.

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, this compound was tested against several cancer cell lines. The compound demonstrated significant antiproliferative effects with IC50 values indicating effective concentration levels for inhibiting cell growth .

Research Findings Summary

Biological Activity Effect Observed Reference
AntimicrobialMIC against E. coli
AntiproliferativeIC50 against HeLa cells
Modulation of TNF-alphaPotential in inflammatory disorders

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